

Technical Guide: Lck Inhibitor II (CAS 918870-43-6)

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Compound of Interest

Compound Name: Lck Inhibitor II

CAS No.: 918870-43-6

Cat. No.: B1674661

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Pharmacological Profile, Selectivity, and Experimental Protocols[1]

Executive Summary

Lck Inhibitor II (Chemical Name: 3-(2-(1H-Benzo[d]imidazol-1-yl)-6-(2-morpholinoethoxy)pyrimidin-4-ylamino)-4-methylphenol) is a cell-permeable, ATP-competitive small molecule inhibitor designed to target Lymphocyte-specific protein tyrosine kinase (Lck).

It is distinct from "Lck Inhibitor" (CAS 213743-31-8) and "Lck Inhibitor 2" (CAS 944795-06-6). Researchers must verify the CAS number 918870-43-6 to ensure experimental consistency. This compound is primarily used to dissect the role of Lck in T-cell receptor (TCR) signaling, where it potently blocks proximal phosphorylation events.

Chemical & Pharmacological Profile

2.1 Identity & Physicochemical Properties

Property	Specification
Common Name	Lck Inhibitor II
CAS Number	918870-43-6
Molecular Formula	C ₂₄ H ₂₆ N ₆ O ₃
Molecular Weight	446.51 g/mol
Target Class	Tyrosine Kinase (Src Family)
Mechanism	ATP-Competitive (Type I Inhibitor)
Solubility	DMSO (35 mg/mL), Ethanol (20 mg/mL)

2.2 IC50 Values & Selectivity Profile

Lck Inhibitor II exhibits nanomolar potency against Lck.^[1] While it is designed for specificity, the high structural conservation of the ATP-binding pocket among Src family kinases (SFKs) necessitates careful interpretation of data regarding off-target effects on Src, Fyn, and Lyn.

Primary Potency Data:

Target Kinase	IC50 Value	Assay Condition
Lck (Human)	3 nM	In vitro kinase assay ([ATP] = 10 μM)
T-Cell Activation	54 nM	Jurkat E6-1 cells (IL-2 release inhibition)

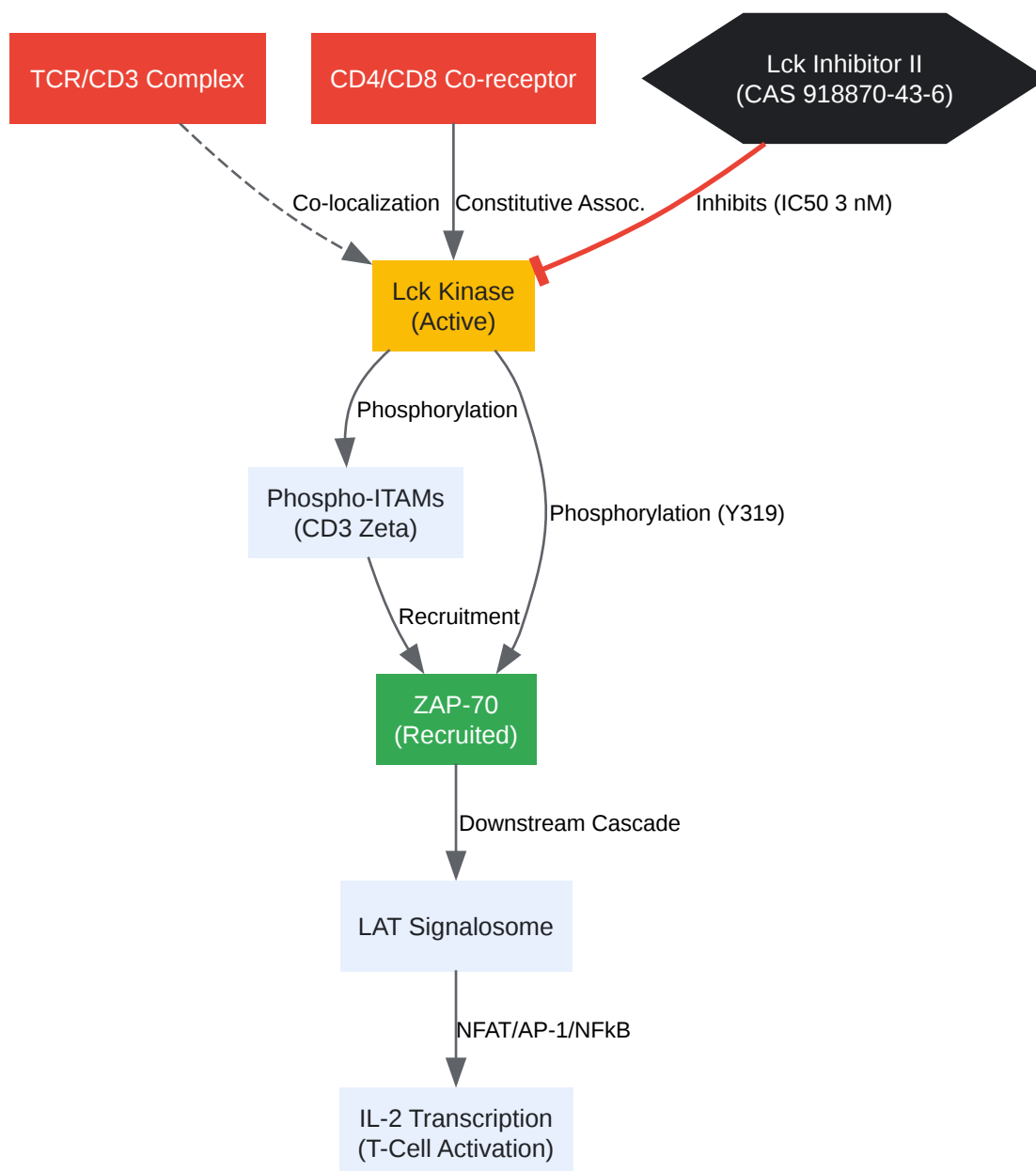
Selectivity Context: Unlike the broad-spectrum SFK inhibitor PP2, **Lck Inhibitor II** is optimized for Lck. However, at higher concentrations (>100 nM), cross-reactivity with other SFKs (Src, Fyn, Lyn) and potentially c-Kit or KDR is possible due to the Type I binding mode.

- Comparative Note: Do not confuse with Lck Inhibitor (CAS 213743-31-8), which has a published profile of Lck (<1 nM), Src (70 nM), and Kdr (1.57 μM). **Lck Inhibitor II** (CAS 918870-43-6) is generally considered to have improved physicochemical properties for cellular assays.

Signaling Pathway Context

Lck is the "gatekeeper" of T-cell activation.[2] Upon TCR engagement, Lck phosphorylates the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the CD3 chains. This recruits ZAP-70, which Lck then phosphorylates and activates.

Figure 1: Lck Signaling Cascade & Inhibition Point



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Caption: Lck acts as the proximal kinase in TCR signaling. **Lck Inhibitor II** blocks the initial phosphorylation of ITAMs and ZAP-70, effectively shutting down the downstream cascade leading to IL-2 production.

Experimental Methodologies

To validate Lck inhibition or determine IC50 values in your specific model, use the following protocols.

4.1 In Vitro Radiometric Kinase Assay (Gold Standard)

This protocol measures the transfer of γ -³³P from ATP to a peptide substrate.

Materials:

- Recombinant human Lck kinase (active).
- Substrate: Poly(Glu, Tyr) 4:1 or Cdc2 peptide.
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
- ³³P-ATP (Specific activity ~500 cpm/pmol).

Workflow:

- Preparation: Dilute **Lck Inhibitor II** in DMSO. Prepare a 10-point dose-response curve (e.g., 0.1 nM to 10 μ M).
- Incubation: Mix kinase + Inhibitor in reaction buffer. Incubate for 15 min at RT to allow equilibrium binding.
- Initiation: Add Substrate and ³³P-ATP mix (Final ATP conc: 10 μ M is critical for comparing with literature IC50 of 3 nM).
- Reaction: Incubate for 30–60 min at 30°C.
- Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.

- Detection: Measure radioactivity via scintillation counting.
- Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response equation to calculate IC50.

4.2 Cellular IL-2 Release Assay (Functional Validation)

Objective: Confirm cell permeability and functional inhibition of T-cell activation.

Workflow:

- Cell Line: Jurkat E6-1 T-cells (1×10^6 cells/mL) in RPMI-1640 + 10% FBS.
- Pre-treatment: Treat cells with **Lck Inhibitor II** (serial dilutions) for 30 min at 37°C.
- Stimulation: Add anti-CD3 (clone OKT3, 10 µg/mL) and anti-CD28 (2 µg/mL) antibodies, or PMA (50 ng/mL) + Ionomycin (1 µM).
 - Note: Lck inhibition is most potent against TCR-mediated stimulation (anti-CD3). PMA/Ionomycin bypasses Lck, so inhibition should be minimal (negative control).
- Incubation: Cultivate for 24 hours.
- Measurement: Harvest supernatant. Quantify IL-2 using a standard ELISA kit.
- Result: Expect IC50 \approx 54 nM for anti-CD3 stimulation.

Figure 2: Experimental Workflow for IC50 Determination



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Caption: Step-by-step radiometric assay workflow for determining **Lck Inhibitor II** potency.

Applications in Drug Development[4]

- Autoimmune Disease: Lck is a validated target for rheumatoid arthritis, psoriasis, and organ transplant rejection. **Lck Inhibitor II** serves as a "tool compound" to validate Lck biology in preclinical models before moving to clinical candidates (e.g., Dasatinib, Bosutinib).
- Oncology: Used to study T-cell lymphomas (T-ALL) driven by aberrant Lck activation.

References

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